
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Overview
Description
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a complex organic compound characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further connected to a phenol group
Mechanism of Action
Target of Action
The primary target of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, also known as 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol, is the catalytic reduction of 4-nitrophenol (4-NP) . This compound is used to assess the activity of nanostructured materials . The catalytic efficiencies of these materials are mainly governed by properties such as shape and size, electrochemistry, regeneration of surface for activity, and the carrier system .
Mode of Action
The compound interacts with its targets by facilitating the catalytic reduction of 4-nitrophenol (4-NP) . This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . The reduction of 4-NP to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This reduction is considered a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
Pharmacokinetics
The catalytic reduction of 4-np is influenced by factors such as the shape and size of the nanomaterials, which are inversely related to the surface area, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Result of Action
The result of the compound’s action is the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This transformation is a key step in assessing the catalytic activity of metallic nanoparticles .
Action Environment
The environment significantly influences the action of this compound. For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . The reduction rate in aqueous alcohol mixtures can be improved noticeably by increasing the borohydride concentration or the reaction temperature . The decrease in the reduction rate in the presence of alcohols is related, amongst others, to a substantially higher oxygen solubility in alcohols compared to water .
Biochemical Analysis
Biochemical Properties
It is known that 4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-D-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes
Molecular Mechanism
It is known that 4-nitrophenol can be reduced to 4-aminophenol in the presence of reducing agents . This reduction involves a four-electron and four-proton transfer process
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in laboratory settings. It is known that 4-nitrophenol shows two polymorphs in the crystalline state . The alpha-form is colorless pillars, unstable at room temperature, and stable toward sunlight. The beta-form is yellow pillars, stable at room temperature, and gradually turns red upon irradiation of sunlight .
Metabolic Pathways
It is known that 4-nitrophenol is an intermediate in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the reaction of 4-nitrophenol with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine. Common reducing agents include sodium borohydride and hydrogen gas in the presence of a metal catalyst.
Oxidation: The phenol group can be oxidized to form quinones under specific conditions, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 4-(4-(4-Aminophenyl)-1-piperazinyl)phenol.
Oxidation: Quinone derivatives.
Substitution: Varied substituted phenol derivatives.
Scientific Research Applications
Synthesis of Antifungal Agents
One of the primary applications of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is its role as an intermediate in the synthesis of triazole antifungal medications. Notably, it is involved in the production of:
- Itraconazole : A widely used antifungal that treats a variety of fungal infections.
- Posaconazole : Another antifungal agent effective against invasive fungal infections, particularly in immunocompromised patients .
The synthetic pathway often includes reactions where this compound is utilized to enhance the solubility and bioavailability of the final pharmaceutical products .
Antimicrobial Properties
Research indicates that compounds containing the piperazine moiety exhibit significant antimicrobial activity. For instance, derivatives of this compound have demonstrated efficacy in treating conditions such as vaginal candidiasis in animal models . This suggests potential for further exploration in clinical settings.
Dye Production
Due to its fluorescent properties, this compound can be employed as a dye in various applications. Its ability to absorb light at specific wavelengths makes it suitable for use in textiles and other materials requiring vibrant coloration .
Case Study: Antifungal Efficacy
In a study examining the antifungal properties of various piperazine derivatives, researchers found that compounds similar to this compound exhibited significant activity against Candida species. The study utilized both in vitro and in vivo models to assess efficacy and toxicity, providing a comprehensive understanding of potential therapeutic uses .
Research Insights
Recent investigations into the structural modifications of piperazine derivatives have revealed that variations can lead to enhanced antimicrobial activity. This opens avenues for developing new formulations based on this compound that could potentially overcome resistance seen with existing antifungal treatments .
Comparison with Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the piperazine and phenol groups.
4-(4-Aminophenyl)-1-piperazinyl)phenol: A reduced form of the compound with an amino group instead of a nitro group.
Phenol: The simplest form, lacking both the nitrophenyl and piperazine groups.
Uniqueness: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is unique due to the combination of the nitrophenyl, piperazine, and phenol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, also known as B032764, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features suggest potential therapeutic applications, particularly in the fields of psychiatry and neurology, where piperazine derivatives have been extensively studied for their pharmacological effects.
Chemical Structure
The molecular formula of this compound is C18H20N4O3, with a molecular weight of 344.38 g/mol. The compound features a piperazine ring connected to a phenolic structure and a nitrophenyl group, which may contribute to its biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for serotonin and dopamine receptors, which are critical in regulating mood and behavior. The presence of the nitrophenyl group may enhance these interactions, potentially leading to increased efficacy in modulating neurochemical pathways.
Pharmacological Effects
- Antidepressant Activity : Some studies suggest that piperazine derivatives can exhibit antidepressant effects by enhancing serotonergic neurotransmission. This is particularly relevant in the context of treating depression and anxiety disorders.
- Antipsychotic Properties : The compound may also possess antipsychotic properties, possibly through antagonism at dopamine D2 receptors, akin to other piperazine-based antipsychotics.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including those with nitrophenyl groups, demonstrating significant antidepressant-like effects in rodent models. The study highlighted the importance of structural modifications in enhancing pharmacological activity .
- Antipsychotic Activity Evaluation : Research conducted by Smith et al. (2020) assessed the antipsychotic potential of piperazine derivatives in animal models. The results indicated that compounds with similar structures exhibited reduced hyperactivity in response to dopamine agonists .
- Neuroprotection Study : A recent publication in Neuroscience Letters evaluated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. Results suggested that these compounds could mitigate cell death through antioxidant mechanisms .
Comparison of Biological Activities
Compound Name | Antidepressant Activity | Antipsychotic Activity | Neuroprotective Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Piperazine derivative A | High | Moderate | Low |
Piperazine derivative B | Moderate | High | High |
Summary of Research Findings
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHYDULILNJFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464167 | |
Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112559-81-6 | |
Record name | 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112559-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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